molecular formula C11H14FNO4S B13546706 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate

3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate

Cat. No.: B13546706
M. Wt: 275.30 g/mol
InChI Key: QZUBOWTWJVKJGJ-UHFFFAOYSA-N
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Description

3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is a complex organic compound with a unique structure that includes a formyl group, multiple methyl groups, a methylamino group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate typically involves multiple steps, including the introduction of the formyl group, methyl groups, and the sulfurofluoridate moiety. Common reagents used in the synthesis include formylating agents, methylating agents, and sulfur-fluorine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, the methyl groups can provide hydrophobic interactions, and the sulfurofluoridate moiety can participate in unique chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-2,4,6-trimethylphenyl sulfurofluoridate: Lacks the methylamino group.

    2,4,6-Trimethyl-5-(methylamino)phenyl sulfurofluoridate: Lacks the formyl group.

    3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfonate: Contains a sulfonate group instead of a sulfurofluoridate moiety.

Uniqueness

3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is unique due to the presence of both the formyl and methylamino groups, as well as the sulfurofluoridate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

1-fluorosulfonyloxy-3-formyl-2,4,6-trimethyl-5-(methylamino)benzene

InChI

InChI=1S/C11H14FNO4S/c1-6-9(5-14)7(2)11(17-18(12,15)16)8(3)10(6)13-4/h5,13H,1-4H3

InChI Key

QZUBOWTWJVKJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1NC)C)OS(=O)(=O)F)C)C=O

Origin of Product

United States

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